3,5-Dichloro Pattern Required for P2X7 Antagonism
SAR analysis of 3,5-dichloropyridine derivatives demonstrated that the 3,5-dichloro substitution pattern on the pyridine ring is critical for P2X7 receptor antagonistic potency. The initial screening hit (analogue 9, a hydrazide-linked 3,5-dichloropyridine) showed an IC₅₀ of 1,400 nM at human P2X7, whereas optimized antagonists 51 and 52—retaining the 3,5-dichloropyridine core—achieved IC₅₀ values of 4.9 nM and 13 nM, respectively, in the EtBr uptake assay in hP2X7-expressing HEK293 cells . The study explicitly concluded that 'the hydrazide linker and the 3,5-disubstituted chlorides in the pyridine skeleton were critical for P2X7 antagonistic activity' . The 2-(3,5-dichloro-pyridin-2-YL)-ethylamine free base provides this exact 3,5-dichloro-2-substituted pyridine scaffold, which is not replicated by the 4,5-dichloro regioisomer (CAS 1196156-97-4) or the 5,6-dichloro variant .
| Evidence Dimension | P2X7 receptor antagonistic potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-containing optimized analog 51: IC₅₀ = 4.9 nM (EtBr uptake, hP2X7-HEK293) |
| Comparator Or Baseline | Initial 3,5-dichloropyridine hit (analogue 9): IC₅₀ = 1,400 nM ; Regioisomer 2-(4,5-dichloropyridin-2-yl)ethanamine (CAS 1196156-97-4): no reported P2X7 activity |
| Quantified Difference | ~286-fold potency improvement from initial hit to optimized 3,5-dichloro analog; activity absent in 4,5-dichloro regioisomer class |
| Conditions | EtBr uptake assay in hP2X7-expressing HEK293 cells; J Med Chem 2012 |
Why This Matters
Procuring the correct 3,5-dichloro regioisomer ensures the scaffold matches the pharmacophoric requirements for P2X7 antagonism, whereas the 4,5-dichloro regioisomer would lack this activity class entirely.
- [1] Lee WG, Lee SD, Cho JH, Jung Y, Kim JH, Hien TT, Kang KW, Ko H, Kim YC. Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. J Med Chem. 2012;55(8):3687–3698. doi:10.1021/jm2012326. View Source
- [2] BindingDB Ki Summary. BDBM50386591: IC₅₀ 1,400 nM at human P2X7 receptor (Lee et al., 2012). View Source
